3-Methyl-3Z-heptenoic acid
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Overview
Description
3-Methyl-3Z-heptenoic acid is a medium-chain fatty acid.
Scientific Research Applications
Pheromone Research : 3-Methyl-3Z-heptenoic acid has been identified in the study of insect pheromones. Cork et al. (1991) found it in volatiles from virgin females of the Bruchid pest Callosobruchus analis, where it elicited an EAG response from male beetles and showed attractant/arrestant activity, suggesting its role as a component of the female sex pheromone (Cork et al., 1991).
Chemical Synthesis and Applications : Research by Marotta et al. (1994) focused on the synthesis of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones and 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-ones, starting from methyl mono- or bisubstituted 3-hydroxy-6-alkenoic acids, which includes derivatives of this compound. These compounds have significance in the synthesis of linear condensed triquinane sesquiterpenes, showcasing the acid's utility in complex organic syntheses (Marotta et al., 1994).
Radiopharmaceutical Synthesis : Mais et al. (1991) utilized a derivative of this compound in the synthesis of a high-affinity thromboxane A2/prostaglandin H2 receptor antagonist. This research is significant in the development of radiolabeled compounds for medical imaging and diagnosis (Mais et al., 1991).
Biochemical Analysis Techniques : The work of Dubois et al. (1956) on the colorimetric method for determining sugars and related substances can indirectly involve derivatives of this compound in the analysis of complex biochemical mixtures. While not directly using this acid, the methodologies can be adapted for similar compounds (Dubois et al., 1956).
Molecular Structure Studies : Takasuka et al. (1993) conducted FTIR spectral studies on compounds related to this compound to understand intramolecular hydrogen bonding. These studies are crucial in elucidating the molecular behavior of complex organic molecules (Takasuka et al., 1993).
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(Z)-3-methylhept-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5- |
InChI Key |
MXEPBDTXDZEWDM-ALCCZGGFSA-N |
Isomeric SMILES |
CCC/C=C(/C)\CC(=O)O |
SMILES |
CCCC=C(C)CC(=O)O |
Canonical SMILES |
CCCC=C(C)CC(=O)O |
Synonyms |
(E)-3-methyl-3-heptenoic acid (Z)-3-methyl-3-heptenoic acid 3-methylene-heptanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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